

# A Comparative Guide to the Pharmacokinetics of Cathepsin C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Cathepsin C (CatC), also known as Dipeptidyl Peptidase I (DPP1), is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases within immune cells.[1] This central role in the inflammatory cascade has positioned CatC as a promising therapeutic target for a range of neutrophil-driven diseases, including bronchiectasis and other chronic inflammatory conditions. A variety of inhibitors are in development, each with a unique pharmacokinetic profile that dictates its therapeutic potential. This guide provides an objective comparison of the available pharmacokinetic data for prominent Cathepsin C inhibitors, supported by experimental details to aid in research and development decisions.

#### **Comparative Pharmacokinetic Parameters**

The following table summarizes key pharmacokinetic parameters for two leading Cathepsin C inhibitors in clinical development: BI 1291583 and Brensocatib (formerly known as AZD7986 and INS1007). The data is compiled from Phase I and II clinical trials in healthy volunteers and patient populations.



| Parameter            | BI 1291583                                                                                                                                                                                                                                 | Brensocatib (AZD7986)                                                                                                                                                                               |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Absorption           | Readily absorbed.[2][3]                                                                                                                                                                                                                    | Rapidly absorbed with a median time to maximum observed plasma concentration of 1 hour.[4]                                                                                                          |
| Dose Proportionality | Supra-proportional pharmacokinetics were observed over the assessed dose ranges.[2][3]                                                                                                                                                     | Dose-dependent exposure.[5]                                                                                                                                                                         |
| Half-life (t½)       | Apparent terminal half-life of 60.2 hours at a 40 mg dose.[6]                                                                                                                                                                              | 21-35 hours in healthy<br>subjects.[7] The mean<br>elimination half-life was<br>approximately 37-43 hours in<br>subjects with normal to severe<br>renal impairment after a single<br>25 mg dose.[4] |
| Metabolism           | In vitro, AZD7986<br>(Brensocatib) is metabolized<br>by cytochrome P450 3A<br>isoenzymes (CYP3A).[8]                                                                                                                                       | Co-administration with the strong CYP3A4 and P-gp inhibitor itraconazole resulted in an approximate twofold increase in BI 1291583 exposure.[2][3]                                                  |
| Food Effect          | No food effect was observed. [2][3]                                                                                                                                                                                                        | Information not prominently available in the reviewed sources.                                                                                                                                      |
| Special Populations  | A population pharmacokinetic analysis revealed that age and renal function have a moderate effect on brensocatib exposure; however, dose adjustments are not warranted based on age or in those with mild or moderate renal impairment.[9] | Information on specific population pharmacokinetics (e.g., elderly, hepatic impairment) for BI 1291583 is not detailed in the provided search results beyond the healthy volunteer studies.         |



| Distribution | Preclinical studies in mice     |                               |  |
|--------------|---------------------------------|-------------------------------|--|
|              | demonstrated a high degree of   | Information on tissue         |  |
|              | distribution to the target bone | distribution in humans is not |  |
|              | marrow tissue, with a bone      | prominently available in the  |  |
|              | marrow-to-plasma exposure       | reviewed sources.             |  |
|              | ratio of up to 100.[6][10]      |                               |  |

## **Experimental Protocols**

The pharmacokinetic data presented above were derived from a series of clinical and preclinical studies. Below are generalized methodologies representative of the key experiments conducted for these Cathepsin C inhibitors.

## Phase I Single and Multiple Ascending Dose Studies (Healthy Volunteers)

These studies are fundamental in characterizing the initial safety, tolerability, and pharmacokinetic profile of a new drug candidate.

- Study Design: Randomized, double-blind, placebo-controlled trials.
- Participants: Healthy adult volunteers.
- Methodology:
  - Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the Cathepsin C inhibitor or a placebo. Doses are escalated in subsequent cohorts pending safety and tolerability reviews.
  - Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple oral doses of the inhibitor or placebo once daily for a specified period (e.g., 14-28 days) to assess steadystate pharmacokinetics.
  - Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration.



- Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t½ (half-life). For BI 1291583, five Phase I trials were conducted, including a single-rising-dose study and two multiple-rising-dose studies.[2][3] For brensocatib, pharmacokinetic data was pooled from a Phase I study in healthy adults and a Phase II study in patients with non-cystic fibrosis bronchiectasis.[9]

#### **Drug-Drug Interaction Studies**

These studies evaluate the potential for co-administered drugs to alter the pharmacokinetics of the Cathepsin C inhibitor.

- Study Design: Open-label, fixed-sequence crossover study.
- Participants: Healthy adult volunteers.
- Methodology:
  - Subjects receive a single dose of the Cathepsin C inhibitor alone.
  - After a washout period, subjects receive a known inhibitor or inducer of a specific metabolic enzyme (e.g., itraconazole for CYP3A4) for a period to achieve steady-state.
  - A single dose of the Cathepsin C inhibitor is then co-administered with the interacting drug.
  - Pharmacokinetic sampling and analysis are performed as described above to compare the inhibitor's pharmacokinetics with and without the interacting drug. A drug-drug interaction study for BI 1291583 investigated the effect of itraconazole.[2][3] A similar study for AZD7986 assessed the impact of verapamil and itraconazole.[8]

#### **Visualizing Key Processes**



To further elucidate the context of Cathepsin C inhibitor development, the following diagrams illustrate a typical pharmacokinetic study workflow and the simplified signaling pathway of Cathepsin C.



Click to download full resolution via product page

Typical workflow for a pharmacokinetic study of a new drug candidate.



Bone Marrow (Neutrophil Maturation)



Click to download full resolution via product page

Simplified signaling pathway of Cathepsin C and its inhibition.

#### Conclusion

The development of Cathepsin C inhibitors marks a significant advancement in the potential treatment of neutrophilic inflammatory diseases. Both BI 1291583 and brensocatib have demonstrated pharmacokinetic profiles suitable for clinical progression, with long half-lives that may support once-daily dosing. Key differentiators appear to be in their dose-proportionality and preclinical tissue distribution, with BI 1291583 showing supra-proportional pharmacokinetics and high bone marrow distribution. The ongoing clinical trials for these compounds will provide further insights into their comparative efficacy and safety, ultimately



informing their therapeutic positioning. Researchers are encouraged to consult the primary literature for in-depth data and methodologies related to these promising drug candidates.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel cathepsin C inhibitor, BI 1291583, intended for treatment of bronchiectasis: Phase I characterization in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. | BioWorld [bioworld.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Pharmacokinetic/Pharmacodynamic Evaluation of the Dipeptidyl Peptidase 1 Inhibitor Brensocatib for Non-cystic Fibrosis Bronchiectasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BI 1291583: a novel selective inhibitor of cathepsin C with superior in vivo profile for the treatment of bronchiectasis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics of Cathepsin C Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577896#comparative-pharmacokinetics-of-different-cathepsin-c-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com